2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, which are characterized by two rings sharing a single common atom, are of considerable interest in modern chemical research. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic compounds, allowing for more precise spatial orientation of functional groups and potentially leading to higher binding affinities and selectivities for biological targets. This unique structural feature can also positively influence physicochemical properties such as solubility and metabolic stability, which are crucial for the development of new therapeutic agents. The rigid nature of the spirocyclic core can reduce the conformational flexibility of a molecule, which can be advantageous in drug design by locking the molecule in a bioactive conformation.
Overview of the 1,2,4-Triazaspiro[4.5]decane Scaffold in Advanced Organic and Medicinal Chemistry
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties. nih.govmdpi.comlifechemicals.com When incorporated into a spirocyclic system like the 1,2,4-triazaspiro[4.5]decane scaffold, the resulting molecule combines the advantageous properties of both structural motifs.
While specific research on the 1,2,4-triazaspiro[4.5]decan-3-one scaffold is limited in publicly available literature, extensive studies have been conducted on the closely related 1,2,4-triazaspiro[4.5]decane-3-thione derivatives. These thione analogs have demonstrated a variety of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For instance, certain spiro-1,2,4-triazole-3-thiones have been synthesized and evaluated for their potential as antimicrobial agents. nih.gov The structural similarity between the "-one" and "-thione" analogs suggests that the 1,2,4-triazaspiro[4.5]decan-3-one scaffold also holds significant potential for applications in medicinal chemistry. The primary difference lies in the substitution of a sulfur atom with an oxygen atom at the 3-position of the triazole ring, which can influence the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.
A search of available literature did not yield specific research findings, such as detailed synthesis, physicochemical properties, or biological activity data, for the exact compound 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one . However, data for a closely related analog, 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione , provides some insight into the structural characteristics of this class of compounds.
| Parameter | Value |
|---|---|
| Empirical Formula | C13H15N3S |
| Formula Weight | 245.34 |
| Crystal System | Orthorhombic |
| Space Group | P2 1 2 1 2 1 |
| a (Å) | 9.4952 (9) |
| b (Å) | 7.4845 (7) |
| c (Å) | 34.692 (3) |
| Volume (ų) | 2465.5 (4) |
Historical Context and Evolution of Triazaspirodecane Derivative Investigations
The development of synthetic methodologies for 1,2,4-triazole derivatives has a rich history, with several named reactions forming the foundation of their synthesis. These methods, such as the Pellizzari and Einhorn-Brunner reactions, have been refined over the years to allow for the creation of a diverse array of triazole-containing compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHVGNXZDRUBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Advanced Approaches for Spirocyclic Scaffold Construction
The creation of the spirocyclic core of 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one relies on a foundation of advanced organic synthesis techniques. These methods are designed to control stereochemistry and achieve high yields in the formation of the characteristic spiro center.
Cyclization reactions are fundamental to the formation of the spirodecane ring system. Intramolecular reactions, where a single molecule containing two reactive functional groups reacts to form a ring, are particularly powerful. For instance, the cyclization of β-ketosulfones, α-cyanoacetone, and diethyl 2-oxopropylphosphonate dianions with 1,1-diacetylcyclopropane (B115079) has been shown to produce functionalized spirocyclopropanes, which can serve as precursors to more complex spiro systems. researchgate.net Another approach involves the intramolecular cyclization of alkyl radicals onto iminium ions, which effectively closes a five-membered ring to yield trans-cyclopentane products, a key step in forming certain spiro[4.5]decane structures. mdpi.com
| Reaction Type | Reactants | Product | Key Features |
| Intramolecular Cyclization | β-ketosulfone dianions and 1,1-diacetylcyclopropane | Functionalized spirocyclopropane | Formation of a spiro center |
| Radical Cyclization | Alkyl radical and iminium ion | trans-cyclopentane ring | Stereoselective ring closure |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have revolutionized the synthesis of complex molecules like spirocycles. rsc.orgrawdatalibrary.net These reactions are highly atom-economical and can generate significant molecular diversity from simple starting materials. rsc.org The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed in the synthesis of spiro frameworks. nih.govresearchgate.netrsc.orgbaranlab.orgyoutube.com For instance, a cyclic β-keto ester can react with urea (B33335) and two molecules of an aldehyde in a pseudo four-component reaction to yield spiro heterobicyclic aliphatic rings. Microwave-assisted MCRs have emerged as a particularly powerful tool, often leading to accelerated reaction rates and improved yields in the synthesis of novel spiro heterocyclic compounds. rsc.orgrsc.org
| MCR Type | Key Reactants | Resulting Scaffold | Advantages |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Highly functionalized acyclic amides | High diversity, convergence |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides | Atom economy, mild conditions |
| Biginelli-like Reaction | Cyclic β-keto ester, Urea, Aldehyde | Spiro heterobicyclic aliphatic rings | Regiospecificity, good yields |
| Microwave-Assisted MCR | Various | Diverse spiro heterocycles | Accelerated rates, improved yields |
Hypervalent iodine reagents have gained prominence as versatile and environmentally friendly oxidants in organic synthesis. rsc.orgtandfonline.com They are particularly effective in mediating spirocyclization reactions through oxidative processes. beilstein-journals.orgnih.govrsc.org These reagents can be used in stoichiometric amounts or as catalysts, where the active iodine(III) species is generated in situ from an iodoarene precursor using a terminal oxidant like m-chloroperbenzoic acid (mCPBA). beilstein-journals.orgnih.gov This methodology has been successfully applied to the spirocyclization of various substrates, including phenols and amides, to construct spirodienones and spirolactams. beilstein-journals.orgnih.govrsc.org For example, the phenyliodine bis(trifluoroacetate) (PIFA)-mediated synthesis of spirooxindoles from anilide derivatives proceeds through a metal-free oxidative C(sp²)–C(sp³) bond formation followed by oxidative spirocyclization. tandfonline.com
| Hypervalent Iodine Reagent | Substrate Type | Product Type | Reaction Conditions |
| Phenyliodine bis(trifluoroacetate) (PIFA) | Anilide derivatives | Spirooxindoles | Metal-free, oxidative cascade |
| Iodotoluene (catalyst) with mCPBA | p-Substituted phenols | Spirolactones | In situ generation of active I(III) species |
| Iodobenzene diacetate and Iodine | Spiroacetals with hydroxyalkyl side chain | Bis-spiroacetals | Photolytic conditions |
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has found widespread application in the synthesis of cyclic and spirocyclic compounds. researchgate.netacs.orgwikipedia.org Ring-closing metathesis (RCM) is a particularly valuable variant for constructing a wide range of unsaturated rings. wikipedia.orgnih.govthieme-connect.demdpi.com The synthesis of spirocycles via olefin metathesis often involves tandem reaction sequences, combining RCM with other transformations. acs.org Molybdenum- and ruthenium-based catalysts, such as Grubbs and Schrock catalysts, are commonly employed for these transformations. researchgate.netwikipedia.org These catalysts have demonstrated remarkable functional group tolerance, enabling the synthesis of complex spirocyclic structures, including those found in drug discovery programs. acs.org For instance, the catalytic asymmetric synthesis of spirocyclic structures can be achieved through Mo-catalyzed tandem olefin metathesis. acs.org
| Metathesis Strategy | Catalyst Type | Substrate Features | Product |
| Ring-Closing Metathesis (RCM) | Grubbs or Schrock catalysts | Diene | Unsaturated ring |
| Tandem Olefin Metathesis | Molybdenum-based catalyst | Alkenyl-substituted ethers | Nonracemic spirocyclic structures |
| Enyne Ring-Closing Metathesis | Ruthenium-based catalyst | Enyne | Cyclized diene |
Targeted Synthesis of this compound and its Analogues
The specific synthesis of 1,2,4-triazaspiro[4.5]decan-3-one derivatives often involves the cyclization of thiosemicarbazone precursors. For example, the reaction of 3-alkyl-2,6-diphenylpyran-4-ones with 4-phenyl hydrazinecarbothioamides yields thiosemicarbazones, which upon oxidative cyclization with hydrogen peroxide, lead to 7,9-diphenyl-8-oxa-1,2,4-triazaspiro[4.5]decane-3-thiones. nih.gov While this example illustrates the formation of a thione analogue, similar principles can be applied to synthesize the corresponding ketone. The synthesis of related triazaspiro[4.5]decane systems, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones and 1,4,8-triazaspiro[4.5]decan-2-ones, has also been reported, highlighting the modularity of synthetic approaches to this class of compounds. researchgate.netnih.govresearchgate.net Furthermore, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, which is structurally similar, has been synthesized and shown to possess antiviral activity. nih.govmdpi.com
Green Chemistry Principles in Spirodecane Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including spirodecanes, to minimize environmental impact. nih.gov Key strategies include the use of environmentally benign solvents (such as water or ethanol), catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions like microwave irradiation. nih.govutrgv.edutandfonline.com Multicomponent reactions are inherently green as they often reduce the number of synthetic steps and waste generation. rsc.org For example, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction using an ionic liquid as a catalyst in ethanol (B145695) has been developed for the synthesis of spiro compounds. mdpi.comresearchgate.net Another green approach involves a pseudo four-component reaction catalyzed by iodine under solvent-free microwave irradiation to produce spiro heterobicyclic rings in excellent yields. nih.gov
| Green Chemistry Principle | Application in Spirodecane Synthesis | Example |
| Use of Green Solvents | Water or ethanol as reaction medium | Five-component reaction to synthesize spiro compounds in water. utrgv.edu |
| Catalysis | Use of organocatalysts or reusable catalysts | Iodine-catalyzed pseudo four-component reaction under solvent-free conditions. nih.gov |
| Energy Efficiency | Microwave irradiation to reduce reaction times | Microwave-assisted multicomponent synthesis of spiro heterocycles. rsc.orgrsc.org |
| Atom Economy | Multicomponent reactions | DBU-catalyzed post-Ugi double cyclization for benzo-fused spiroindolines. rsc.org |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound is postulated to proceed through a two-step mechanism: the formation of a cyclohexanone-4-phenylsemicarbazone intermediate, followed by its cyclization. The mechanistic details of each step are discussed below, based on established principles of organic chemistry and findings from related studies on triazole and spiro compound synthesis.
Step 1: Formation of Cyclohexanone-4-phenylsemicarbazone Intermediate
The initial step of the reaction is the condensation of cyclohexanone (B45756) with 4-phenylsemicarbazide (B1584512). This reaction is a classic example of the formation of a C=N double bond through the nucleophilic addition of a nitrogen-containing compound to a carbonyl group, followed by dehydration. The reaction can be catalyzed by either acid or base, which serves to activate the carbonyl group or enhance the nucleophilicity of the semicarbazide (B1199961), respectively.
Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of 4-phenylsemicarbazide then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the cyclohexanone-4-phenylsemicarbazone.
Alternatively, under basic conditions, the nucleophilicity of the semicarbazide can be enhanced, facilitating its attack on the carbonyl carbon of cyclohexanone. The subsequent steps would be similar, involving the formation of a tetrahedral intermediate and elimination of water to yield the semicarbazone.
Step 2: Intramolecular Cyclization to form the 1,2,4-Triazole (B32235) Ring
The second key transformation is the intramolecular cyclization of the cyclohexanone-4-phenylsemicarbazone intermediate to form the stable 1,2,4-triazol-3-one ring. This cyclization can also be promoted by either acidic or basic conditions, and the choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization if unsymmetrical ketones were used.
In a proposed acid-catalyzed mechanism, protonation of the imine nitrogen of the semicarbazone could render the imine carbon more electrophilic. A subsequent intramolecular nucleophilic attack by the lone pair of electrons on the nitrogen atom at the 2-position of the semicarbazide moiety onto the activated imine carbon would lead to the formation of a five-membered ring intermediate. Deprotonation would then yield the final spiro-triazolone product.
Under basic conditions, deprotonation of one of the amide protons of the semicarbazone could generate a more nucleophilic nitrogen anion. This anion could then undergo an intramolecular cyclization by attacking the imine carbon, forming the triazolidinone ring. Tautomerization of the resulting intermediate would lead to the formation of the aromatic 1,2,4-triazole ring.
The formation of the spiro-center in this reaction is a critical step. The approach of the nucleophilic nitrogen to the imine carbon of the cyclohexylidene ring will determine the stereochemistry of the final product if chiral precursors or catalysts are used. However, in the absence of chiral induction, a racemic mixture of enantiomers would be expected. The rigidity of the spirocyclic system, once formed, would lock the conformation of the cyclohexane (B81311) ring.
Factors Influencing the Reaction
Several factors can influence the course of these mechanistic pathways:
Catalyst: The choice of an acid or base catalyst can affect the rate of both the semicarbazone formation and the subsequent cyclization. The concentration and strength of the catalyst are important parameters to optimize.
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rates.
Temperature: As with most chemical reactions, temperature will play a crucial role. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products.
Substituents: While the core structure is defined, any substituents on the phenyl ring or the cyclohexane ring could exert electronic or steric effects on the reaction mechanism and rates.
The following table summarizes the key mechanistic steps and the role of catalysts.
| Step | Reaction Type | Key Intermediate | Role of Acid Catalyst | Role of Base Catalyst |
| 1 | Condensation | Tetrahedral Adduct | Protonation of carbonyl oxygen to increase electrophilicity. | Enhances nucleophilicity of semicarbazide. |
| 2 | Intramolecular Cyclization | Cyclohexanone-4-phenylsemicarbazone | Protonation of imine nitrogen to activate the imine carbon for nucleophilic attack. | Deprotonation of amide nitrogen to increase its nucleophilicity. |
Further detailed experimental and computational studies would be necessary to fully elucidate the intricate details of the reaction mechanism and to explore the potential for stereoselective synthesis of this compound.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are fundamental in piecing together the molecular framework of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information regarding the compound's connectivity, molecular weight, and the functional groups present. For the triazaspiro[4.5]decane scaffold, these methods are crucial for confirming the successful synthesis and for detailed structural assignment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of spiro compounds in solution. numberanalytics.com For complex molecules like 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are essential for unambiguous assignment of protons and carbons, especially for determining the relative stereochemistry. lookchem.com
While specific NMR data for this compound is not extensively published, detailed analysis of the closely related analogue, 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, provides significant insight. nih.gov The ¹H-NMR spectrum of this analogue in CDCl₃ shows distinct signals for the ten protons of the cyclohexane (B81311) ring, appearing as multiplets between 1.26 and 2.20 ppm. The five aromatic protons of the phenyl group are observed in the typical downfield region between 7.51 and 7.71 ppm. nih.gov
The ¹³C-NMR spectrum further confirms the structure, with signals for the cyclohexane carbons at 23.58, 24.52, and 33.90 ppm. The spiro carbon, a key feature of the molecule, is identified at 112.19 ppm. Aromatic carbons resonate between 127.81 and 135.07 ppm, and the thione (C=S) carbon is observed at a significantly downfield shift of 187.83 ppm. nih.gov For the target compound, this compound, the carbonyl (C=O) carbon would be expected to appear in a slightly different, yet still characteristically downfield, region.
The combination of 2D-NMR techniques with computational methods, such as DFT-GIAO calculations, has proven effective in assigning cis/trans configurations in complex spirocyclic systems by correlating experimental chemical shifts with computed values. lookchem.comdiva-portal.org This integrated approach is indispensable for resolving the complex, often overlapping signals in the NMR spectra of diastereoisomeric mixtures of such spiro compounds. lookchem.com
Table 1: NMR Spectroscopic Data for the Analogue Compound 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione nih.gov
| Type | Chemical Shift (δ, ppm) | Assignment |
| ¹H-NMR | 1.26, 1.65, 1.94, 2.20 | 10H, Cyclohexane–CH₂ |
| 7.51, 7.55, 7.707 | 5H, Ar–H | |
| ¹³C-NMR | 23.58, 24.52, 33.90 | Cyclohexane-CH₂ |
| 112.19 | Spiro Carbon | |
| 127.81, 129.87, 130.22 | Ar–CH | |
| 135.07 | Quaternary Ar-C | |
| 187.83 | C=S (Thione) |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would confirm its chemical formula, C₁₄H₁₇N₃O.
The fragmentation pattern under electron impact (EI) ionization can be predicted based on the structure. Key fragmentation pathways would likely involve:
α-cleavage adjacent to the carbonyl group, which is a primary mode of fragmentation for ketones. thieme-connect.de This could lead to the loss of alkyl fragments from the cyclohexane ring or cleavage of the bond connecting the phenyl group.
Cleavage of the bonds of the cyclohexane ring, leading to a series of fragment ions separated by 14 mass units (CH₂). libretexts.org
Fragmentation of the triazolone ring itself.
Loss of the phenyl group or fragments thereof.
Analysis of related triazole derivatives often shows characteristic molecular ion peaks that confirm their proposed structures. researchgate.net The specific fragmentation pattern provides a fingerprint that helps to confirm the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the triazolone ring would be a key diagnostic peak, typically appearing in the range of 1670-1730 cm⁻¹.
Data from the analogue 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione shows characteristic peaks at 3052 cm⁻¹ for aromatic C-H stretching, 2941 and 2863 cm⁻¹ for aliphatic C-H stretching, and 1594 cm⁻¹ for aromatic C=C stretching. nih.gov The C=S (thione) group is identified by a band at 1350 cm⁻¹. nih.gov For the target "one" compound, this C=S band would be absent and replaced by the strong C=O band. The presence of N-H bonds in the triazole ring would also give rise to characteristic stretching vibrations, typically in the 3100-3300 cm⁻¹ region. sapub.orgijrpc.com
Table 2: Key IR Absorption Bands for Triazaspiro[4.5]decane Analogues
| Functional Group | Wavenumber (cm⁻¹) (Analogue Data) nih.gov | Expected Wavenumber (cm⁻¹) (Target Compound) |
| Aromatic C-H Stretch | 3052 | ~3050 |
| Aliphatic C-H Stretch | 2941, 2863 | ~2850-2960 |
| Carbonyl (C=O) Stretch | N/A | ~1670-1730 |
| Aromatic C=C Stretch | 1594 | ~1600 |
| Thione (C=S) Stretch | 1350 | N/A |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.commdpi.com
While a crystal structure for this compound is not publicly available, the X-ray structure of 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione has been determined, providing a reliable model for the triazaspiro[4.5]decane ring system. nih.gov The analysis reveals that the cyclohexane ring adopts a stable chair conformation. The five-membered dihydro-triazole ring is nearly planar, with a maximum deviation of only 0.020 Å. The dihedral angle between this triazole ring and the attached phenyl ring is 74.68°. nih.gov This significant twist indicates a non-coplanar arrangement between the two ring systems. These structural parameters are comparable to other related spiro-triazole compounds. nih.gov This solid-state data is invaluable for validating computational models and understanding intermolecular interactions in the crystal lattice. researchgate.net
Table 3: Crystallographic Data for the Analogue 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione nih.gov
| Parameter | Value |
| Formula | C₁₃H₁₅N₃S |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.4952 (9) |
| b (Å) | 7.4845 (7) |
| c (Å) | 34.692 (3) |
| V (ų) | 2465.5 (4) |
| Z | 8 |
| Conformation | Cyclohexane: Chair |
| Dihydro-triazole: Nearly Planar |
Conformational Dynamics of the Triazaspiro[4.5]decane Ring System
The spiro linkage in the triazaspiro[4.5]decane system imparts significant conformational rigidity yet allows for specific dynamic processes. The crystallographic data confirms that the most stable conformation of the six-membered carbocyclic ring is the chair form. nih.gov This is the lowest energy conformation for cyclohexane and its derivatives, minimizing both angular and torsional strain.
Chiroptical Properties and Enantioselective Synthesis Approaches
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The determination of the absolute configuration of chiral drugs is a critical step in their development, as different enantiomers can have vastly different pharmacological and toxicological profiles. mdpi.com
Chiroptical techniques such as circular dichroism (CD) spectroscopy are essential for characterizing chiral molecules. nih.gov When combined with quantum chemical calculations, chiroptical methods can be used to assign the absolute configuration of flexible molecules without the need for crystallization. mdpi.com For this compound, one would expect to observe mirror-image CD spectra for the two enantiomers.
The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers can be achieved using chiral chromatography. Alternatively, enantioselective synthesis approaches could be developed to produce a single enantiomer preferentially. Such methods often involve the use of chiral catalysts or starting materials to control the stereochemical outcome of the key ring-forming reaction. While specific enantioselective syntheses for this compound have not been reported, the development of such routes would be a crucial step toward investigating the differential biological activities of its individual enantiomers.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one, this would involve docking the compound into the active site of a specific biological target, such as an enzyme or receptor, to predict its binding affinity and mode of interaction.
Detailed Research Findings: In silico molecular docking studies are frequently employed for 1,2,4-triazole (B32235) derivatives to explore their potential as therapeutic agents. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For instance, studies on similar triazole compounds often show that the nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the phenyl group engages in hydrophobic or pi-pi stacking interactions. The spirocyclic nature of the decane (B31447) ring system imposes specific conformational constraints that influence how the molecule fits into a binding pocket.
A hypothetical molecular docking study of this compound against a target protein would likely involve preparing a 3D model of the compound and docking it into the crystal structure of the protein. The results would be analyzed to determine the binding energy, with more negative values indicating a stronger interaction.
Interactive Data Table: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Tyrosine Kinase | -7.9 | Leu644, Val692 | Hydrophobic |
| DNA Gyrase | -9.2 | Asp73, Gly77 | Hydrogen Bond |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Detailed Research Findings: For a compound like this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, which are important for predicting how it will interact with other molecules.
Studies on related triazole derivatives have shown that the distribution of electron density is significantly influenced by the substituents on the triazole and phenyl rings. nih.gov The nitrogen and oxygen atoms are typically the most electronegative centers.
Interactive Data Table: Calculated Quantum Chemical Parameters
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Conformational Landscape Exploration via Computational Methods
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Computational methods can be used to explore the different possible conformations of a molecule and to identify the most stable (lowest energy) ones.
Detailed Research Findings: For this compound, the spiro linkage between the triazole and decane rings introduces significant conformational rigidity. The cyclohexane (B81311) part of the decane ring typically adopts a chair conformation. nih.gov The relative orientation of the phenyl group with respect to the triazole ring is a key conformational variable. Computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to identify the low-energy conformers.
Analysis of a similar compound, 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, revealed that the cyclohexane ring adopts a chair conformation and the 4,5-dihydro-3H-1,2,4-triazole ring is nearly planar. nih.gov A dihedral angle of 74.68 (7)° was observed between the triazole and phenyl rings. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior of the Compound
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of a compound, such as its conformational flexibility and its interactions with its environment (e.g., a solvent or a biological membrane).
Detailed Research Findings: An MD simulation of this compound, either in a solvent or bound to a protein, would reveal how the molecule behaves over a period of nanoseconds. This can help to understand the stability of the ligand-protein complex and to identify key dynamic interactions that are not apparent from static docking studies. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms during the simulation would provide information on the stability and flexibility of the molecule.
In Silico Investigations of ADMET Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach used in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.
Detailed Research Findings: Various computational models and software can be used to predict the ADMET properties of this compound. These predictions are typically based on the molecule's structural features and physicochemical properties. For example, Lipinski's rule of five is often used to assess the "drug-likeness" of a compound.
Interactive Data Table: Predicted ADMET Properties
| Property | Predicted Value | Compliance with Rules |
| Molecular Weight | 243.31 g/mol | Yes (Lipinski's Rule) |
| LogP | 2.5 | Yes (Lipinski's Rule) |
| Hydrogen Bond Donors | 1 | Yes (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski's Rule) |
| Human Intestinal Absorption | High | - |
| Blood-Brain Barrier Permeation | Yes | - |
| Ames Mutagenicity | Non-mutagen | - |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Phenyl Substituent and Spirodecane Core to Probe Biological Activity
The molecular framework of 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one offers two primary regions for systematic modification: the N-phenyl ring and the spiro[4.5]decane (cyclohexane) moiety. Modifications in these areas allow researchers to probe the electronic, steric, and hydrophobic requirements of the target binding site.
Modification of the Phenyl Substituent:
The phenyl ring at the N2 position of the triazolone core is a critical site for modification. Altering the substituents on this ring can significantly influence the compound's interaction with biological targets. SAR studies on related 1,2,4-triazole (B32235) derivatives have shown that the nature and position of these substituents are key determinants of activity. mdpi.com
Electronic Effects: Introducing electron-withdrawing groups (e.g., chloro, bromo, nitro) or electron-donating groups (e.g., methoxy, methyl) at various positions (ortho, meta, para) on the phenyl ring can modulate the electron density of the entire molecule. This can affect its ability to form crucial interactions, such as hydrogen bonds or π-π stacking, with a target receptor or enzyme. For instance, in some series of 4-amino-5-aryl-1,2,4-triazoles, compounds with chloro and bromo substituents on the phenyl ring showed good antibacterial activity. mdpi.com
Steric Effects: The size of the substituent on the phenyl ring can influence how the molecule fits into a binding pocket. Bulky groups may either enhance binding by filling a large hydrophobic pocket or hinder it through steric clashes.
The following table illustrates SAR principles from a related series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, demonstrating how phenyl ring modifications can influence antibacterial activity.
| Compound Series | Substituent on Phenyl Ring | Observed Biological Activity | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | 4-Trichloromethyl | Highest antibacterial activity (MIC = 5 µg/mL) | mdpi.com |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | 4-Chloro | Good antibacterial activity | mdpi.com |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | 4-Bromo | Good antibacterial activity | mdpi.com |
| 4-Amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Schiff bases | 4-Nitrophenyl | Potent antibacterial activity against S. epidermidis | mdpi.com |
Modification of the Spirodecane Core:
The spiro[4.5]decane moiety, specifically the cyclohexane (B81311) ring, is a defining feature of the molecule. Its rigid, three-dimensional structure plays a significant role in orienting the pharmacophoric elements correctly for target binding.
Lipophilicity: The spiroalkane core is a significant contributor to the molecule's lipophilicity. In SAR studies of other spiro compounds, such as antimalarial spiro-1,2,4-trioxolanes, lipophilicity was found to be a critical factor for oral activity. nih.gov Increasing or decreasing the size of the cycloalkane ring can fine-tune this property.
Introduction of Heteroatoms: Replacing one or more carbon atoms in the cyclohexane ring with a heteroatom (e.g., oxygen or nitrogen) would create a spiro-heterocyclic system. This can introduce new hydrogen bonding capabilities and significantly alter the compound's solubility and metabolic profile. researchgate.net
Elucidation of Pharmacophoric Features Essential for Target Selectivity and Efficacy
A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for biological activity. For this compound, the key pharmacophoric features can be deduced from its structure and comparison with other biologically active triazoles.
The essential features likely include:
Aromatic Feature: The 2-phenyl ring serves as a crucial aromatic feature, likely engaging in hydrophobic and π-π stacking interactions within the target's binding site.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) at position 3 of the triazolone ring is a strong hydrogen bond acceptor.
Additional H-Bonding Sites: The nitrogen atoms at positions 1 and 4 of the triazole ring can also act as hydrogen bond acceptors.
Hydrophobic/Steric Core: The spiro[4.5]decane unit provides a bulky, hydrophobic scaffold. This rigid core helps to lock the molecule in a specific conformation, reducing the entropic penalty upon binding and ensuring a precise orientation of the other pharmacophoric features.
Crystallographic studies of a closely related analog, 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, show that the triazole ring is nearly planar while the cyclohexane ring is in a chair conformation. nih.gov A significant dihedral angle (74.68°) exists between the triazole and phenyl rings. nih.gov This defined spatial relationship between the aromatic ring and the heterocyclic core is a critical component of the pharmacophore.
Rational Compound Design Strategies Guided by SAR Insights
Rational design strategies leverage the knowledge gained from SAR studies to create new compounds with improved properties in a focused, non-random manner.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be performed. This involves simulating how different analogs of this compound would bind to the target. SBDD can predict which modifications on the phenyl ring or spiro core would lead to more favorable interactions, guiding the synthesis of the most promising candidates. researchgate.net
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties (bioisosteres). This can lead to improved potency, selectivity, or pharmacokinetic properties.
The carbonyl group (C=O) could be replaced with a thiocarbonyl (C=S) to create the thione analog, which may alter its hydrogen bonding capacity and electronic properties.
The phenyl ring could be replaced by other aromatic systems like pyridyl or thienyl rings to explore different electronic distributions and potential new interactions.
In some scaffolds, entire rings can be replaced. For example, studies on itraconazole (B105839) analogs successfully replaced the triazolone ring with amide isosteres, leading to potent inhibitors of the Hedgehog signaling pathway. nih.gov
Pharmacophore-Guided Design: Using the identified pharmacophore model, new molecules can be designed that maintain the key features in their correct 3D orientation but may be built on a different chemical scaffold (scaffold hopping). This strategy is useful for discovering novel chemical series with potentially better drug-like properties.
The following table summarizes rational design strategies based on the key molecular features.
| Molecular Feature | Potential Modification | Design Rationale |
| 2-Phenyl Ring | Introduction of various substituents (e.g., -Cl, -F, -OCH₃, -CF₃) | To probe electronic and steric requirements of the binding pocket and optimize π-stacking interactions. |
| Triazolone Core | Bioisosteric replacement of C=O with C=S. | To modulate hydrogen bond acceptor strength and electronic character. |
| Spiro[4.5]decane Core | Altering ring size (e.g., cyclopentane, cycloheptane); introducing heteroatoms. | To modify molecular shape, conformation, and lipophilicity to better fit the target and improve ADME properties. |
By systematically applying these SAR and design principles, medicinal chemists can rationally evolve the this compound scaffold to develop potent and selective therapeutic agents.
Mechanistic Insights into Biological Activities
Modulation of Mitochondrial Permeability Transition Pore (mPTP)
Derivatives of the triazaspiro[4.5]decane scaffold have been identified as significant modulators of the mitochondrial permeability transition pore (mPTP). nih.govmdpi.com The mPTP is a multiprotein complex located between the inner and outer mitochondrial membranes, and its prolonged opening is a critical event in cell death pathways, particularly in the context of ischemia/reperfusion injury (IRI). nih.gov The inhibition of mPTP opening is a key therapeutic strategy for protecting tissues from damage following hypoxic events. nih.govdocumentsdelivered.com
Research has increasingly pointed to the F1/FO-ATP synthase, a key enzyme in cellular energy production, as a central component in the formation of the mPTP. nih.gov Specifically, the c subunit of the FO domain (also known as Csub) has been identified as a critical element in pore formation and a direct target for cardioprotective agents. mdpi.comnih.gov
Compounds based on the 1,3,8-triazaspiro[4.5]decane structure, which are derivatives of the known Csub interactor Oligomycin A, have been developed as potent mPTP inhibitors. mdpi.comresearchgate.net Modeling and experimental studies suggest that these spiro-piperidine derivatives bind at the interface between the c-ring and subunit a of the ATP synthase. nih.govresearchgate.net This interaction is believed to stabilize the ATP synthase complex, preventing the conformational changes that lead to mPTP opening in response to stimuli like high calcium levels and oxidative stress. nih.gov The mechanism is thought to be analogous to that of Oligomycin A, which targets the Csub and prevents the mitochondrial permeability transition. mdpi.com
A key aspect of the interaction between some inhibitors and the F1/FO-ATP synthase c subunit involves specific amino acid residues. For the antibiotic Oligomycin A, four critical amino acids in the c subunit have been identified as crucial for its binding and inhibitory function in yeast. mdpi.com Recent studies have identified the equivalent residues in the human Csub and investigated their role in PTP inhibition by 1,3,8-triazaspiro[4.5]decane derivatives. mdpi.com
Interestingly, these investigations revealed a distinct mechanism for the triazaspiro[4.5]decane compounds compared to Oligomycin A. While both classes of compounds require residues such as Leu¹¹⁷ and Leu¹²³ for their inhibitory effect, the triazaspiro[4.5]decane derivatives were found to inhibit the PTP through a mechanism that is independent of the glutamic acid residue at position 119 (Glu¹¹⁹). mdpi.comnih.govresearchgate.net This is significant because the interaction with Glu¹¹⁹ is associated with the toxic side effects of Oligomycin A. mdpi.com Therefore, the Glu¹¹⁹-independent mechanism of 1,3,8-triazaspiro[4.5]decane derivatives represents a refined mode of action that retains cytoprotective effects while potentially avoiding the detrimental effects of its parent compound. mdpi.comresearchgate.net
The ability of triazaspiro[4.5]decane derivatives to inhibit mPTP opening translates directly to protective effects in cellular models of stress. Ischemia/reperfusion injury (IRI) is a major cause of tissue damage in conditions like myocardial infarction, where the restoration of blood flow paradoxically triggers a cascade of events leading to cell death, with mPTP opening being a final, decisive step. nih.gov
In in-vitro models using human cardiomyocytes subjected to hypoxia/reoxygenation to simulate IRI, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have demonstrated potent cytoprotective activity. nih.govresearchgate.net One particular compound, designated 14e in a research study, showed high potency as an mPTP inhibitor and was effective in counteracting cardiomyocyte death in this model. nih.govdocumentsdelivered.com These findings underscore the therapeutic potential of targeting the mPTP with this class of compounds to mitigate the cellular damage associated with reperfusion. nih.gov
| Compound Category | Target | Key Finding | Cellular Outcome |
| 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | mPTP / F1/FO-ATP Synthase | Potent inhibition of mPTP opening in cardiac models. | Counteracts cardiomyocyte death in hypoxia/reoxygenation models. nih.govresearchgate.net |
| 1,3,8-Triazaspiro[4.5]decane derivatives | F1/FO-ATP Synthase c subunit | Binds to the c subunit via a Glu¹¹⁹-independent mechanism. mdpi.com | Inhibits mPTP opening, suggesting a safer profile than Oligomycin A. mdpi.comresearchgate.net |
Inhibition of Phospholipase D2 (PLD2) Enzymatic Activity
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid. nih.govnih.gov The two main mammalian isoforms, PLD1 and PLD2, are involved in various cellular processes, and their dysregulation is implicated in diseases like cancer. Consequently, the development of isoform-specific PLD inhibitors is an area of significant therapeutic interest. nih.gov
Research into derivatives of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold has led to the discovery of potent and selective inhibitors of PLD2. nih.govnih.gov Through a matrix library approach, scientists developed compounds that show high selectivity for PLD2 over its PLD1 isoform. nih.gov
One of the most potent and selective compounds identified is N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, which exhibited a PLD2 IC₅₀ of 20 nM and was 75-fold selective for PLD2 over PLD1. nih.govnih.gov This level of isoform selectivity allows for a more precise dissection of the specific roles of PLD2 in cellular signaling and disease progression, which was previously challenging due to the lack of selective inhibitors. nih.gov
| Compound | Target Isoform | Potency (IC₅₀) | Selectivity (vs. PLD1) |
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | PLD2 | 20 nM | 75-fold |
Data sourced from research on related 1,3,8-triazaspiro[4.5]decan-4-one derivatives. nih.gov
Delta Opioid Receptor (DOR) Agonism and Related Receptor Interactions
The delta opioid receptor (DOR) is a G-protein coupled receptor that has been identified as a potential therapeutic target for various neurological and psychiatric conditions, including chronic pain and migraine. nih.govresearchgate.net The discovery of novel chemotypes that act as DOR agonists is crucial for advancing drug development in this area. nih.gov
Through high-throughput screening, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of DOR-selective agonists. nih.gov These compounds demonstrated submicromolar potency in functional assays, such as reducing cAMP production, and showed selectivity for the DOR over other opioid receptors like the mu (MOR) and kappa (KOR) receptors. nih.gov This discovery is particularly notable as it presents a new chemical scaffold distinct from previously tested DOR agonists, offering a new avenue for the development of potentially improved therapeutics. nih.govresearchgate.net Earlier studies on related 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones had also shown that modifications to the structure could enhance affinity for the mu-opioid receptor, indicating the tunability of this scaffold for various opioid receptor targets. nih.gov
| Compound Class | Target Receptor | Activity | Significance |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | Delta Opioid Receptor (DOR) | Selective Agonist | Represents a novel chemotype for DOR-targeted drug discovery. nih.gov |
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives | Mu Opioid Receptor | Modulator | Structural modifications can enhance affinity for the µ-opioid receptor. nih.gov |
Mechanisms of Antimicrobial Action
The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of antimicrobial agents. Derivatives incorporating this scaffold have demonstrated a broad spectrum of activity against various bacterial strains. Compounds featuring a 1,2,4-triazole-3-thione or -one core have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 4-amino-5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial properties, with some exhibiting good to moderate activities against test microorganisms. mdpi.com
The proposed mechanisms of antimicrobial action for triazole derivatives are diverse. They are thought to interfere with essential cellular processes in bacteria. This can include the inhibition of vital enzymes necessary for bacterial survival or the disruption of the integrity of the bacterial cell membrane. The spirocyclic nature of 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one may enhance its lipophilicity, potentially facilitating its transport across bacterial cell walls and improving its interaction with intracellular targets. Oxidative cyclization of related compounds has produced 8-oxa-1,2,4-triazaspiro[4.5]decane-3-thiones that showed potent antibacterial activity against E. coli and S. typhi. nih.gov
Antifungal Activity Pathways
The 1,2,4-triazole moiety is arguably one of the most significant pharmacophores in the field of antifungal therapy. nih.govujmm.org.ua This structural motif is central to the activity of numerous clinically used azole antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839). nih.govnih.gov The primary and most well-elucidated mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net
This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047), an indispensable component of the fungal cell membrane that maintains its fluidity and integrity. researchgate.net The antifungal action is initiated when the N-4 nitrogen atom of the 1,2,4-triazole ring binds to the heme iron atom located in the active site of the CYP51 enzyme. This coordination prevents the demethylation of lanosterol, the enzyme's natural substrate. The inhibition of this step disrupts the entire ergosterol biosynthetic pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. researchgate.net This alteration of the membrane's composition and structure leads to increased permeability and the malfunction of membrane-bound enzymes, ultimately arresting fungal growth and replication. researchgate.net
Antiviral Mechanisms of Action
Compounds containing the 1,2,4-triazole ring and related spiro scaffolds have demonstrated significant potential as antiviral agents. eurekaselect.comresearchgate.net Research has shown that these derivatives can be active against a variety of DNA and RNA viruses. nih.goveurekaselect.com For example, the well-known drug Ribavirin is a 1,2,4-triazole-based agent with a broad spectrum of antiviral activity. nih.gov
The mechanisms underlying their antiviral effects are varied and often virus-specific. They can involve the inhibition of key viral enzymes, such as reverse transcriptase or protease, which are essential for the viral life cycle. nih.gov Other mechanisms may include interference with viral replication or the blockage of viral entry into host cells.
Notably, a study on a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share the same spirocyclic core as this compound, identified compounds that could inhibit the replication of human coronavirus 229E. nih.gov The most active compound from that series demonstrated an EC50 value of 5.5 µM, highlighting the potential of this spiro scaffold in the development of antiviral drugs. nih.gov
Anticancer and Antiproliferative Modalities
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed as anticancer agents. isres.orgnih.gov Derivatives have shown cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate. isres.orgresearchgate.netmdpi.com
Cytotoxic Potential against Specific Human Leukemia Cell Lines
While various 1,2,4-triazole derivatives have been extensively evaluated against numerous solid tumor cell lines, specific data regarding their cytotoxic potential against human leukemia cell lines is less prevalent in the reviewed literature. Studies on related heterocyclic systems like pyrazolo[4,3-e] nih.govisres.orgnih.govtriazines have demonstrated cytotoxic activity against prostate, breast, lung, and colorectal cancer cell lines. researchgate.net Similarly, other novel 1,2,4-triazole derivatives have been tested against breast (MCF-7), cervical (Hela), and lung (A549) cancer cells, with some compounds showing significant inhibitory activity. nih.gov Further investigation is required to specifically determine the efficacy and mechanism of action of this compound against leukemia cell lines.
Focal Adhesion Kinase (FAK) Inhibitory Activity
A significant mechanism contributing to the anticancer potential of 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a critical role in promoting cell survival, proliferation, adhesion, and migration. nih.govmdpi.combenthamscience.com As such, FAK is considered a promising therapeutic target for cancer treatment. nih.govmdpi.com
Certain 5-pyridinyl-1,2,4-triazole derivatives have been identified as potent FAK inhibitors. nih.gov The mechanism of action involves the compound binding to the ATP-binding site within the FAK kinase domain, acting as an ATP-competitive inhibitor. nih.gov This binding prevents the autophosphorylation of FAK at the Tyr397 site, a crucial step for its activation and the subsequent recruitment of other signaling proteins. nih.gov The inhibition of FAK activation leads to the suppression of downstream pro-survival signaling pathways, including PI3K/Akt, JNK, and STAT3. nih.gov This disruption of key signaling cascades ultimately induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells. nih.gov
Table 1: FAK Inhibitory Activity of Selected 1,2,4-Triazole Derivatives This table presents data for related 1,2,4-triazole compounds to illustrate the potential mechanism of FAK inhibition.
| Compound | FAK IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) on HepG2 Cells | Reference |
|---|---|---|---|
| 3c | Not Reported | 4.83 | nih.gov |
| 3d | 18.10 | 2.88 | nih.gov |
| GSK-2256098 (Reference) | 22.14 | Not Reported | nih.gov |
Anti-inflammatory Pathways and Modulation of Inflammatory Responses
Derivatives of 1,2,4-triazole have been recognized for their significant anti-inflammatory properties, acting through multiple pathways to modulate inflammatory responses. mdpi.comresearchgate.netcrpsonline.com
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. mdpi.com COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can effectively reduce prostaglandin (B15479496) production.
Another important anti-inflammatory modality involves the modulation of critical signaling pathways. For instance, the 1,2,4-triazol-3-one derivative W112 has been shown to exert neuroprotective effects by repressing the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) signaling pathways. nih.gov Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. By inhibiting this pathway, triazole compounds can decrease the production of major pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby mitigating the inflammatory response. researchgate.netnih.gov
Table 2: COX Inhibitory Activity of Selected 1,2,4-Triazole-isoaurone Hybrids This table presents data for related 1,2,4-triazole compounds to illustrate the potential mechanism of anti-inflammatory action.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15 | 18.59 | 2.6 | mdpi.com |
Anticonvulsant Action Mechanisms
Derivatives of 1,2,4-triazole are a well-established class of compounds investigated for their potential in managing epilepsy. zsmu.edu.uasemanticscholar.org Research into their anticonvulsant properties often utilizes standard preclinical screening models, such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, to identify and characterize their activity. semanticscholar.org
The mechanism of action for many triazole-based anticonvulsants is believed to involve the modulation of neurotransmitter systems. Specifically, evidence suggests an interaction with the GABAergic system. nih.gov Studies on certain 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrated potency against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, suggesting that GABA-mediated mechanisms are likely involved in their anticonvulsant effects. nih.gov The enhancement of inhibitory neuronal transmission via the GABAa receptor is a common mechanism for antiepileptic drugs. mdpi.com The structural features of the triazole ring and its substituents are crucial for this activity, with different substitutions leading to varying degrees of efficacy and neurotoxicity. semanticscholar.orgnih.gov
For instance, a study on 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one identified it as a highly promising compound, with a median effective dose (ED50) of 23.7 mg/kg and a protective index (PI) of 25.8 in the MES test, indicating a significant safety margin compared to the standard drug carbamazepine (B1668303) (PI=6.5). nih.gov
Table 1: Anticonvulsant Activity of a Representative 1,2,4-Triazole Derivative
| Compound | Test Model | Median Effective Dose (ED50) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Maximal Electroshock (MES) | 23.7 mg/kg | 25.8 | nih.gov |
| Carbamazepine (Standard) | Maximal Electroshock (MES) | Not Specified in Source | 6.5 | nih.gov |
Antioxidant Properties and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant capacity, is implicated in the pathology of various diseases. isres.org Heterocyclic compounds, including 1,2,4-triazole derivatives, have been a focus of research for their potential as synthetic antioxidants. isres.orgresearchgate.net
The antioxidant and radical scavenging capabilities of these compounds are commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.gov The mechanism of action is often attributed to the ability of the triazole derivatives to donate a hydrogen atom, thereby neutralizing free radicals. nih.gov
Studies on compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that structural features, such as the presence of amino (-NH2) and thiol (-SH) groups, are important for their antioxidant efficacy. nih.gov Computational and experimental data suggest that hydrogen atoms within NH and NH2 groups are flexible and play a pivotal role in the scavenging mechanism, primarily through a hydrogen atom transfer (HAT) process. nih.gov In a comparative study, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) showed superior radical scavenging activity compared to its 4-pyridyl analogue (AP), as evidenced by its lower IC50 values in both DPPH and ABTS assays. nih.gov
Table 2: Radical Scavenging Activity of Representative 1,2,4-Triazole Derivatives
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ M | 4.7 × 10⁻⁵ M | nih.gov |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ M | 5.5 × 10⁻⁵ M | nih.gov |
Antitubercular Activity Investigations
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. researchgate.net The 1,2,4-triazole scaffold has been identified as a promising nucleus for the design of novel antitubercular drugs. researchgate.net
The antitubercular activity of these compounds is assessed by determining their Minimum Inhibitory Concentration (MIC) against various strains of mycobacteria, most notably Mycobacterium tuberculosis H37Rv and the avirulent H37Ra strain. rsc.orgnih.gov Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the triazole and associated phenyl rings significantly influence the antimycobacterial potency. rsc.org For example, the substitution of a chloro-group on an associated phenyl ring was found to increase antitubercular activity in a series of 1,2,3-triazole derivatives. rsc.org In another study of 1,2,4-triazole derivatives, compound C4 was found to be the most active against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL. nih.gov
Table 3: Antitubercular Activity of Representative Triazole Derivatives
| Compound Series/Name | Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 15e (a 1,2,3-triazole derivative) | MTB H37Ra | 5.8 µg/mL | rsc.org |
| Compound C4 (a 1,2,4-triazole-5-thione derivative) | M. tuberculosis H37Ra | 0.976 µg/mL | nih.gov |
| Compound 6a (a 1,2,4-triazole derivative) | M. tuberculosis H37Rv | 6.25 µg/mL | rjptonline.org |
Nociceptin Receptor (NOP) Agonism
The Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G-protein coupled receptor involved in modulating pain, anxiety, and motor behaviors. nih.gov It has emerged as a therapeutic target, but its study has been limited by a lack of systemically active, brain-penetrant ligands. nih.gov
The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold, which is structurally related to this compound, has been identified as a core structure for potent NOP receptor agonists. nih.gov A key example is Ro 64-6198 (8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one), a selective, full agonist for the NOP receptor. nih.gov Pharmacological characterization of this compound has provided significant insights into NOP receptor function. In vitro studies have demonstrated its effects on cAMP levels and G-protein coupling, confirming its agonist activity at the receptor. nih.gov The development and characterization of such spirocyclic compounds are crucial for dissecting the functional properties of the NOP receptor and exploring its therapeutic potential. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount for the extensive exploration of 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one and its analogues. While established methods for the synthesis of 1,2,4-triazole (B32235) and spirocyclic compounds exist, future research could focus on pioneering more sustainable and atom-economical pathways. acgpubs.org
One promising direction lies in the application of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials. The development of a novel MCR for the synthesis of the 1,2,4-triazaspiro[4.5]decane core could significantly streamline the synthetic process, enhance yield, and allow for greater structural diversification.
Furthermore, the exploration of catalytic methods, such as transition-metal catalysis or organocatalysis, could provide milder and more selective reaction conditions. For instance, the use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound, which is crucial for studying stereospecific biological activities. A recent review highlights various synthetic methodologies for spiro heterocyclic steroids, which could provide inspiration for new approaches. nih.govnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and structural diversity. | Design of novel MCRs for the one-pot synthesis of the spiro-triazole scaffold. |
| Catalytic Methods | Milder reaction conditions, higher selectivity, and access to chiral compounds. | Development of transition-metal or organocatalytic systems for the asymmetric synthesis of this compound. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Adaptation of existing synthetic routes to continuous flow processes for large-scale production. |
| Green Chemistry Approaches | Reduced environmental impact and use of hazardous reagents. | Utilization of eco-friendly solvents, renewable starting materials, and energy-efficient reaction conditions. |
Integration of Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its mechanism of action at a molecular level. Advanced spectroscopic techniques can provide invaluable insights into its structural features and interactions with biological macromolecules. azooptics.comlongdom.org
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for example, can be employed to unambiguously determine the connectivity and stereochemistry of the molecule. numberanalytics.comcolorado.edu Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing crucial information about the compound's conformation in solution.
In conjunction with spectroscopic methods, structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be utilized to determine the crystal structure of this compound, both alone and in complex with its biological targets. This would provide a detailed atomic-level picture of the binding interactions, which is critical for structure-based drug design.
| Technique | Information Gained | Research Application |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) | Connectivity, stereochemistry, and solution-state conformation. | Complete structural elucidation and conformational analysis. numberanalytics.comcolorado.edu |
| X-ray Crystallography | Solid-state structure and intermolecular interactions. | Determination of the precise three-dimensional arrangement of atoms. |
| Cryogenic Electron Microscopy (Cryo-EM) | Structure of the compound in complex with large biological macromolecules. | Visualization of the binding mode to target proteins or enzymes. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular identity and structural integrity. azooptics.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Machine learning models can be trained on existing datasets of spiro and triazole-containing compounds with known biological activities to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual libraries of novel this compound derivatives, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. mdpi.comresearchgate.net
| AI/ML Application | Purpose | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of new analogues based on their chemical structure. | Prioritize the synthesis of compounds with the highest predicted potency and selectivity. mdpi.comresearchgate.net |
| Generative Models | Design novel molecules with desired properties. | Expand the chemical space around the this compound scaffold to identify innovative drug candidates. acm.org |
| Molecular Docking and Dynamics Simulations | Predict the binding affinity and mode of interaction with biological targets. | Provide insights into the molecular basis of activity and guide lead optimization. nih.gov |
| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds. | Identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov |
Elucidation of Undiscovered Biological Targets and Mechanisms of Action
The diverse biological activities reported for spirocyclic and 1,2,4-triazole-containing compounds suggest that this compound may interact with a variety of biological targets. mdpi.comnih.govresearchgate.net Future research should focus on identifying these targets and elucidating the underlying mechanisms of action.
High-throughput screening (HTS) of this compound against a broad panel of biological targets, such as enzymes, receptors, and ion channels, could reveal novel and unexpected activities. Techniques like chemical proteomics and affinity chromatography-mass spectrometry can be used to identify the direct binding partners of the compound within a cellular context.
Once a biological target is identified, further studies will be necessary to understand the precise mechanism of action. This may involve enzymatic assays, cell-based assays, and in vivo studies to determine how the compound modulates the function of its target and the downstream cellular signaling pathways. The 1,2,4-triazole scaffold is known to be a key component in many anticancer agents, and its derivatives have been shown to inhibit cancer-related enzymes and interfere with DNA interactions. nih.gov
Development of Advanced Pharmacological Probes for Biological Systems
Due to its unique structure, this compound could serve as a valuable scaffold for the development of advanced pharmacological probes. These probes are essential tools for studying biological processes and validating new drug targets.
By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, into the this compound structure, it would be possible to create probes for visualizing and tracking the compound's interactions within living cells. Photoaffinity labeling probes, which form a covalent bond with their target upon photoactivation, could be used to definitively identify the binding partners of the compound.
The development of such probes would not only facilitate a deeper understanding of the biological activities of this compound but also contribute to the broader field of chemical biology by providing new tools for interrogating complex biological systems.
Q & A
Q. Basic
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL-97) is standard for refining twinned crystals, common in spiro systems .
- NMR spectroscopy : ¹H-¹³C HMBC confirms spirojunction connectivity, while NOESY detects steric interactions in crowded regions .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for halogenated derivatives .
What challenges arise in crystallographic refinement of this compound?
Q. Advanced
- Twinning : Spiro compounds often form twins (e.g., 180° rotation about the c-axis), requiring multi-component refinement in SHELX .
- Puckering parameters : The Cremer-Pople method quantifies spiro ring distortions (e.g., half-chair vs. envelope conformations), critical for understanding steric strain .
- Displacement parameters : Anisotropic refinement must account for thermal motion in the phenyl ring, which can obscure electron density maps .
Table 2 : Crystallographic Data (Example from )
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 8.1878, 10.2241, 12.2188 |
| α, β, γ (°) | 79.901, 73.796, 67.674 |
| _R_int | 0.055 |
What molecular targets are associated with this compound?
Q. Advanced
- RIPK1 inhibition : Blocks necroptosis by binding to the kinase domain (Ki = 7–220 nM depending on substituents) .
- Muscarinic receptors : Partial agonism (60% intrinsic activity vs. carbachol) via interaction with the acetylcholine-binding site .
- Antitumor activity : Derivatives with triazolopiperazine scaffolds inhibit cancer cell proliferation (IC₅₀ = 0.5–10 µM in leukemia models) .
How can synthetic yield be optimized for cyclization steps in spirocyclic systems?
Q. Methodological
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in aryl functionalization steps .
- Microwave irradiation : Reduces reaction time (e.g., from 24h to 1h) and increases yield by 20–30% .
How should researchers address discrepancies in reported biological activities of spirocyclic analogs?
Q. Data Contradiction Analysis
- Assay variability : Differences in cell lines (e.g., U937 vs. HeLa) or endpoint measurements (e.g., apoptosis vs. necroptosis) can skew results .
- Stereochemical purity : Impurities in enantiomeric mixtures (e.g., 90% vs. >99% ee) may explain conflicting IC₅₀ values .
- Functional group stability : Hydrolysis of labile groups (e.g., esters) under physiological conditions can alter activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
